molecular formula C15H13FO B12437115 1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 139141-12-1

1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B12437115
CAS No.: 139141-12-1
M. Wt: 228.26 g/mol
InChI Key: ILVFNAZMSMNXJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

NF-kB Activation Inhibitor IV is synthesized through a series of chemical reactions involving the introduction of a fluorine atom and a methoxy group to a stilbene backbone. The synthetic route typically involves:

    Starting Material: The synthesis begins with a suitable stilbene derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of NF-kB Activation Inhibitor IV involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and requires careful handling to protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions

NF-kB Activation Inhibitor IV undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the stilbene backbone.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and fluorinating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the stilbene backbone, while reduction can produce reduced forms of the compound .

Scientific Research Applications

NF-kB Activation Inhibitor IV has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the NF-kB signaling pathway and its role in various chemical processes.

    Biology: Employed in cell biology to investigate the effects of NF-kB inhibition on cellular functions and gene expression.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-kB pathway.

Mechanism of Action

NF-kB Activation Inhibitor IV exerts its effects by inhibiting the activation of the NF-kB pathway. It specifically targets the NF-kB protein complex, preventing its translocation to the nucleus and subsequent activation of target genes. This inhibition reduces the expression of pro-inflammatory cytokines and other molecules involved in immune response .

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A natural compound with similar anti-inflammatory properties but less potent than NF-kB Activation Inhibitor IV.

    Bay 11-7082: Another NF-kB inhibitor with different molecular targets and mechanisms of action.

    JSH-23: A small molecule inhibitor that prevents NF-kB nuclear translocation.

Uniqueness

NF-kB Activation Inhibitor IV is unique due to its high potency and specificity in inhibiting NF-kB activation. It is approximately 130-fold more potent than resveratrol in inhibiting TNF-α-stimulated NF-kB reporter activity .

Biological Activity

1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene, also known as 1-fluoro-3-[(E)-2-(4-methoxyphenyl)ethenyl]benzene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a fluorine atom attached to a benzene ring, which is substituted with a methoxy group and an ethenyl group. Its molecular formula is C16_{16}H15_{15}F, and it possesses unique properties that may influence its biological interactions.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of Ethenyl Group : The ethenyl moiety is introduced through a Wittig reaction or similar methodologies.
  • Fluorination : The introduction of the fluorine atom can be achieved via electrophilic fluorination techniques.
  • Methoxy Substitution : The methoxy group is added using methanol under acidic conditions.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar frameworks can inhibit cancer cell proliferation in various lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer).

CompoundCell LineIC50_{50} (µM)
Compound AMCF-712.5
Compound BPC-315.0

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro assays demonstrate its effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus22
Pseudomonas aeruginosa18

The proposed mechanisms for the biological activity include:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer metabolism, such as aromatase and glycosyltransferase, which may suggest that this compound could exhibit similar inhibitory effects.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antitumor Activity Assessment :
    A study evaluated the antitumor activity of various fluorinated compounds, including derivatives of this compound. The results showed promising activity against tumor cells with IC50_{50} values below 20 µM in several cases.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties where the compound demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Properties

IUPAC Name

1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVFNAZMSMNXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694032
Record name 1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139141-12-1
Record name 1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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